(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-11-13(15-4-2-3-5-17(15)21)6-7-18(22)20-16(10-19)14-8-9-23-12-14/h2-7,11,14,16H,8-9,12H2,1H3,(H,20,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBRTQUVSVLQSR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxolane ring: Starting from a suitable precursor, the oxolane ring can be synthesized through cyclization reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Coupling with the indole moiety: The indole moiety can be coupled with the intermediate product through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.
Formation of the enamide linkage: The final step involves the formation of the enamide linkage through a dehydration reaction, typically using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating signaling pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.
Inducing cellular responses: Triggering specific cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key features with several acrylamide/cyano derivatives, as outlined below:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on formula where explicit data were unavailable.
Key Differences Influencing Bioactivity
Substituent Effects on Solubility and Binding :
- The oxolan-3-yl group in the target compound likely enhances water solubility compared to purely aromatic substituents (e.g., phenyl in ’s compound). This feature is critical for improving pharmacokinetics .
- Fluorinated groups (e.g., in XCT790) increase metabolic stability and membrane permeability but may reduce solubility .
Osimertinib’s pyrimidine-indole hybrid structure enables dual targeting of EGFR and T790M resistance mutations, a feature absent in the target compound .
Stereoelectronic Effects :
Research Findings from Analogues
- Immunomodulatory Activity: The unsubstituted indole-phenylacrylamide in demonstrated anti-inflammatory effects in preclinical models, suggesting that the target compound’s methylindol-3-yl group may enhance potency .
- ERRα Modulation : XCT790’s fluorinated substituents enable high-affinity binding to ERRα, a nuclear receptor involved in metabolism. The target compound’s oxolane group may limit similar activity .
Biological Activity
Chemical Overview
The chemical structure of (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 309.4 g/mol
- CAS Number : 1465715-03-0
Structure
The compound features an indole moiety, which is known for its diverse biological activities, combined with a cyano group and an oxolan ring, which may influence its pharmacological properties.
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Properties :
- Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
- A specific study demonstrated that derivatives of indole can inhibit tumor growth in xenograft models.
-
Antimicrobial Activity :
- The compound has been evaluated against various bacterial strains, showing promising inhibition of growth, potentially through disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Effects :
- Preliminary data suggest that the compound may reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.
Case Study 1: Anticancer Activity
A recent study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 : 15 µM after 48 hours.
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli revealed:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for both strains.
- Proposed mechanism involves interference with bacterial DNA replication.
| Activity Type | Target Organism/Cell Type | IC50/MIC | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | Apoptosis induction |
| Antimicrobial | S. aureus | 32 µg/mL | Disruption of DNA replication |
| E. coli | 32 µg/mL | Disruption of DNA replication | |
| Anti-inflammatory | Human macrophages | Not determined | Reduction in pro-inflammatory cytokines |
Pharmacological Studies
Recent pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development:
- Pharmacokinetics : Studies suggest favorable absorption and distribution properties.
- Toxicology : Preliminary toxicity assessments indicate a low risk at therapeutic doses.
Future Directions
Further research is warranted to:
- Elucidate the detailed mechanisms underlying its biological activities.
- Conduct clinical trials to assess efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodology : The synthesis requires precise control of temperature (typically 0–5°C for intermediate steps), solvent selection (polar aprotic solvents like acetonitrile or ethanol), and catalysts (e.g., piperidine for Knoevenagel condensations). Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed using nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural fidelity .
- Key Considerations : Optimize yield by adjusting stoichiometric ratios of cyanoacetamide derivatives and indole-containing precursors. Purification via column chromatography is recommended to isolate the (E)-isomer selectively.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodology :
- NMR : Use - and -NMR to confirm the enamide geometry (E-configuration) and substituent positions. Key signals include the cyano group (~110 ppm in ) and indole protons (δ 7.0–8.5 ppm in ) .
- X-ray Crystallography : Employ SHELXL for refinement, ensuring anisotropic displacement parameters are accurately modeled. Use WinGX/ORTEP for visualizing thermal ellipsoids and validating hydrogen-bonding networks .
Q. How can researchers evaluate the compound's in vitro biological activity?
- Methodology : Conduct cell-based assays targeting relevant pathways (e.g., kinase inhibition or GPCR modulation). Use dose-response curves to determine IC values. Validate selectivity via counter-screening against structurally related analogs (e.g., fluorophenyl or nitro-substituted enamide derivatives) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Methodology : Systematically modify substituents at the oxolane, indole, or cyano groups. For example:
- Replace the oxolane ring with thiolane or morpholine moieties to assess steric/electronic effects .
- Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring to enhance electrophilicity and binding affinity .
Q. What are the challenges in resolving crystallographic disorder in this compound?
- Methodology : Disorder in the oxolane or indole rings can complicate refinement. Use SHELXL’s PART and SUMP instructions to model split positions. Validate with difference Fourier maps and apply restraints to bond lengths/angles. High-resolution data (<1.0 Å) is critical for resolving subtle conformational flexibility .
Q. How to resolve contradictory data in biological assays (e.g., inconsistent IC values)?
- Methodology :
- Replicate Experiments : Ensure consistency in cell lines, assay conditions (pH, temperature), and compound solubility (use DMSO controls).
- Analytical Cross-Check : Confirm compound stability via HPLC-MS post-assay. Degradation products (e.g., hydrolysis of the cyano group) may skew results .
Q. What computational approaches are effective for predicting binding mechanisms?
- Methodology : Perform molecular dynamics (MD) simulations to study interactions with targets like EGFR or ion channels. Use density functional theory (DFT) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions of the enamide backbone .
Q. How to characterize reactive intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
